molecular formula C20H14N2O4 B14398073 2-Methoxy-4-nitro-9-phenoxyacridine CAS No. 89974-84-5

2-Methoxy-4-nitro-9-phenoxyacridine

Cat. No.: B14398073
CAS No.: 89974-84-5
M. Wt: 346.3 g/mol
InChI Key: TWSKGDLNJOJCNR-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitro-9-phenoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. This compound is characterized by its complex structure, which includes methoxy, nitro, and phenoxy functional groups attached to an acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitro-9-phenoxyacridine typically involves multiple steps. One common method starts with the nitration of o-acetanisidide, followed by hydrolysis to yield 2-methoxy-4-nitroaniline. This intermediate is then subjected to further reactions to introduce the phenoxy and acridine moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrolysis processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitro-9-phenoxyacridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-4-amino-9-phenoxyacridine.

Scientific Research Applications

2-Methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitro-9-phenoxyacridine involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-nitro-9-phenoxyacridine is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

89974-84-5

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-methoxy-4-nitro-9-phenoxyacridine

InChI

InChI=1S/C20H14N2O4/c1-25-14-11-16-19(18(12-14)22(23)24)21-17-10-6-5-9-15(17)20(16)26-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

TWSKGDLNJOJCNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])OC4=CC=CC=C4

Origin of Product

United States

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